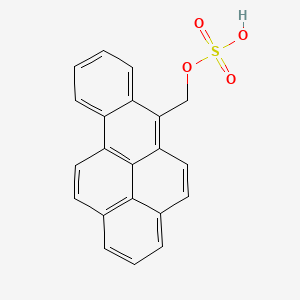

6-Sulfooxymethylbenzo(a)pyrene

Vue d'ensemble

Description

6-Sulfooxymethylbenzo(a)pyrene is a polycyclic aromatic hydrocarbon derivative known for its electrophilic and carcinogenic properties. It is an ultimate electrophilic and carcinogenic form of the intermediary metabolite 6-hydroxymethylbenzo(a)pyrene. This compound is of significant interest in the field of toxicology and cancer research due to its ability to form covalent bonds with critical macromolecules, leading to mutagenic and carcinogenic effects .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-Sulfooxymethylbenzo(a)pyrene can be synthesized through the sulfonation of 6-hydroxymethylbenzo(a)pyrene. This process involves the use of sulfotransferase enzymes or chemical synthesis methods. The reaction typically requires the presence of 3’-phosphoadenosine 5’-phosphosulfate (PAPS) as a cofactor for the enzymatic sulfonation .

Industrial Production Methods

the synthesis generally follows the same principles as laboratory-scale preparation, involving the sulfonation of 6-hydroxymethylbenzo(a)pyrene using appropriate sulfotransferase enzymes or chemical reagents .

Analyse Des Réactions Chimiques

Types of Reactions

6-Sulfooxymethylbenzo(a)pyrene undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various electrophilic intermediates.

Reduction: Reduction reactions can convert it back to less reactive forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfooxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various electrophilic intermediates, reduced forms of the compound, and substituted derivatives depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Carcinogenicity Studies

6-Sulfooxymethylbenzo(a)pyrene is known for its potent carcinogenic properties. Research indicates that SMBP induces sarcomas when administered to laboratory animals, highlighting its effectiveness as a model for studying cancer mechanisms. In a study involving female Sprague-Dawley rats, SMBP was injected subcutaneously, resulting in a 100% incidence of sarcomas at the injection site within 33 weeks . This underscores its utility in understanding the pathways of carcinogenesis, particularly in relation to polycyclic aromatic hydrocarbons.

Mutagenicity Assessment

The mutagenic effects of SMBP have been extensively studied using various assays, including the Ames test and mammalian cell mutation assays. In vitro studies demonstrated that SMBP exhibits stronger mutagenicity compared to its proximate metabolite, 6-hydroxymethylbenzo(a)pyrene (HMBP). For instance, porphyrin derivatives were evaluated for their antimutagenic activities against SMBP in V79 cells, showing significant inhibition of mutation frequency . This highlights the importance of SMBP in assessing mutagenic potential and developing strategies for cancer prevention.

Chemoprevention Research

Chemopreventive agents have been investigated for their ability to mitigate the mutagenic effects of SMBP. Porphyrins, such as phthalocyanines, have shown promising results in reducing the mutation frequency induced by SMBP. In one study, chlorophyllin and protoporphyrin reduced the mutation frequency to approximately 24.8% and 19.1%, respectively, compared to controls treated with SMBP . These findings suggest that SMBP serves as a critical compound for evaluating the efficacy of potential chemopreventive agents.

Mechanistic Studies

The electrophilic nature of SMBP facilitates its interaction with DNA, leading to the formation of DNA adducts which are critical in understanding its carcinogenic mechanisms. Studies have demonstrated that porphyrin derivatives can inhibit the binding of SMBP to DNA, thereby potentially reducing DNA damage . This aspect is crucial for elucidating how chemical modifications can alter the reactivity of carcinogens and inform therapeutic strategies.

Comparative Analysis of Antimutagenic Agents

The following table summarizes various studies on the antimutagenic effects of different compounds against SMBP:

Mécanisme D'action

6-Sulfooxymethylbenzo(a)pyrene exerts its effects through the formation of covalent bonds with DNA, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound is metabolically activated by sulfotransferase enzymes, which convert it into its electrophilic form. This electrophilic form can then interact with nucleophilic sites on DNA, proteins, and other macromolecules, leading to cellular damage and cancer development .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Hydroxymethylbenzo(a)pyrene: The precursor to 6-sulfooxymethylbenzo(a)pyrene, also known for its carcinogenic properties.

6-Methylbenzo(a)pyrene: Another metabolite of benzo(a)pyrene with similar carcinogenic effects.

Benzo(a)pyrene: The parent compound, a well-known carcinogen found in tobacco smoke and grilled foods.

Uniqueness

This compound is unique due to its high reactivity and ability to form stable DNA adducts, making it a potent carcinogen. Its electrophilic nature and the formation of covalent bonds with critical macromolecules distinguish it from other similar compounds .

Activité Biologique

6-Sulfooxymethylbenzo(a)pyrene (SMBP) is recognized as a potent carcinogen and mutagen, primarily due to its electrophilic nature, which allows it to form reactive intermediates that interact with cellular macromolecules, including DNA. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of SMBP, including its mechanisms of action, experimental evidence, and potential chemopreventive strategies.

SMBP is derived from the metabolic activation of benzo(a)pyrene (BaP), a well-known polycyclic aromatic hydrocarbon (PAH). The transformation occurs through the hydroxylation of BaP to form 6-hydroxymethylbenzo(a)pyrene (HMBP), which is then sulfated to produce SMBP. This conversion is catalyzed by sulfotransferases in the liver, making SMBP an ultimate electrophilic metabolite capable of forming DNA adducts.

Electrophilic Nature

The electrophilic character of SMBP allows it to react with nucleophilic sites on DNA, leading to the formation of aralkyl-DNA adducts. These adducts can result in mutations during DNA replication, contributing to carcinogenesis. Studies indicate that SMBP exhibits stronger mutagenicity compared to its precursor HMBP, highlighting its role as a critical player in the carcinogenic process associated with PAHs.

Carcinogenicity Studies

In a pivotal study involving female Sprague-Dawley rats, SMBP was administered at a dose of 0.2 micromol three times weekly for 20 doses. The results demonstrated that all treated rats developed sarcomas at the injection site by 33 weeks, underscoring the compound's potent carcinogenic properties . In comparison, HMBP also induced sarcomas but slightly earlier at 31 weeks, suggesting that SMBP may be more effective in promoting tumorigenesis.

| Compound | Dose (µmol) | Administration Frequency | Tumor Development | Time to Tumor (weeks) |

|---|---|---|---|---|

| SMBP | 0.2 | Three times weekly | 12/12 rats | 33 |

| HMBP | 0.2 | Three times weekly | 12/12 rats | 31 |

Mutagenicity Assays

The Ames test has been extensively used to evaluate the mutagenic potential of SMBP. In various assays, SMBP exhibited significant mutagenicity in both bacterial and mammalian systems without requiring further metabolic activation . For example, chlorophyllin (CHL) and protoporphyrin were shown to reduce mutation frequencies induced by SMBP significantly, indicating their potential as chemopreventive agents against SMBP-induced mutagenesis .

Chemopreventive Strategies

Recent research has focused on identifying compounds that can mitigate the mutagenic effects of SMBP. Porphyrin derivatives have emerged as promising candidates due to their antimutagenic properties. For instance, studies have shown that phthalocyanines (Pcs) exhibit strong antimutagenic activity against both HMBP and SMBP in vitro . The effectiveness of these compounds varies based on their structure and membrane permeability.

Summary of Antimutagenic Activity

| Compound | Antimutagenic Effect (%) against SMBP | Notes |

|---|---|---|

| Chlorophyllin (CHL) | 24.8% | Significant reduction in mutation frequency |

| Protoporphyrin | 19.1% | Effective but less than CHL |

| Phthalocyanines | Varies | Most effective in microbial systems |

Propriétés

IUPAC Name |

benzo[b]pyren-6-ylmethyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O4S/c22-26(23,24)25-12-19-16-7-2-1-6-15(16)17-10-8-13-4-3-5-14-9-11-18(19)21(17)20(13)14/h1-11H,12H2,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPJPSIKNQCJUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2COS(=O)(=O)O)C=CC5=CC=CC(=C54)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68041-18-9 (hydrochloride salt) | |

| Record name | 6-Sulfooxymethylbenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071839059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70222116 | |

| Record name | 6-Sulfooxymethylbenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71839-05-9 | |

| Record name | 6-Sulfooxymethylbenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071839059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Sulfooxymethylbenzo(a)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70222116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-SULFOOXYMETHYLBENZO(A)PYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BAG9DZK6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.